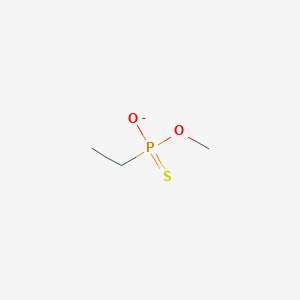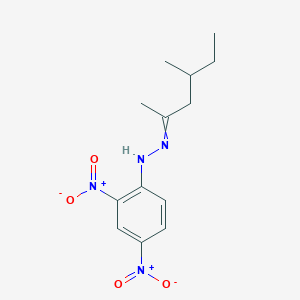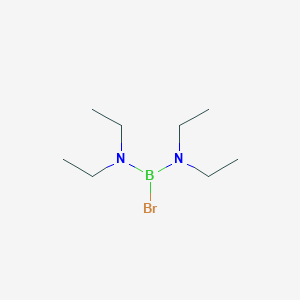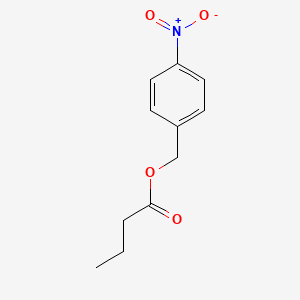
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride: is a chemical compound with the molecular formula C7H6NOS2Cl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride typically involves the reaction of 2-aminothiophenol with appropriate reagents under controlled conditions. One common method includes the use of disulfur dichloride (S2Cl2) as a reagent, which facilitates the formation of the dithiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other materials due to its electronic properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A related compound with a similar structure but different electronic properties.
Benzodithiazole: Another isomer with distinct chemical behavior.
Uniqueness
This compound stands out due to its unique combination of a dithiazole ring and a methoxy group, which imparts specific electronic and steric properties. These characteristics make it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
35576-56-8 |
|---|---|
Formule moléculaire |
C7H6ClNOS2 |
Poids moléculaire |
219.7 g/mol |
Nom IUPAC |
1,2,3-benzodithiazol-6-ylidene(methyl)oxidanium;chloride |
InChI |
InChI=1S/C7H6NOS2.ClH/c1-9-5-2-3-6-7(4-5)10-11-8-6;/h2-4H,1H3;1H/q+1;/p-1 |
Clé InChI |
IGAOAILGAIHPGS-UHFFFAOYSA-M |
SMILES canonique |
C[O+]=C1C=CC2=NSSC2=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)


![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)







